molecular formula C28H27N7O B2360566 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 1021123-07-8

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide

Cat. No.: B2360566
CAS No.: 1021123-07-8
M. Wt: 477.572
InChI Key: BEURIEYSKBYFBD-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide (CAS 1021123-07-8) is a synthetic chemical compound with a molecular formula of C28H27N7O and a molecular weight of 477.6 g/mol . This structurally complex molecule features a 1H-pyrazolo[3,4-d]pyrimidine core, which is a privileged scaffold in medicinal chemistry, substituted with a 4-phenylpiperazine and a naphthamide group. Compounds based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold are the subject of advanced research in oncology, particularly for the treatment of hormone-dependent cancers. Specifically, related pharmacophores have been designed and investigated as potent dual inhibitors of the CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP19A1 (aromatase) enzymes . The inhibition of these key enzymes is a validated therapeutic strategy for disrupting androgen and estrogen biosynthesis, making such compounds valuable candidates for the treatment of prostate cancer and breast cancer . The specific structural features of this compound, including the hydrogen bond acceptor and donor properties of its pyrazolopyrimidine and naphthamide groups, contribute to its potential for targeted protein interactions . This product is provided for research purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7O/c36-28(23-11-10-21-6-4-5-7-22(21)18-23)29-12-13-35-27-25(19-32-35)26(30-20-31-27)34-16-14-33(15-17-34)24-8-2-1-3-9-24/h1-11,18-20H,12-17H2,(H,29,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEURIEYSKBYFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common method involves reacting 5-amino-1H-pyrazole-4-carbonitrile with formamidine acetate under reflux conditions in acetic acid.

Key Reaction Parameters:

  • Temperature: 120–140°C.
  • Solvent: Acetic acid or dimethylformamide (DMF).
  • Yield: 60–75% (reported for analogous pyrimidine syntheses).

Intermediate Characterization:

  • 1H NMR (DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (s, 1H, pyrazole-H).
  • HPLC Purity: >95% under gradient elution (acetonitrile/water).

Coupling with 2-Naphthamide via Ethyl Spacer

The final step involves alkylation of the pyrazolo[3,4-d]pyrimidine’s 1-position with 2-aminoethylnaphthamide. This is achieved using a Mitsunobu reaction or nucleophilic substitution with a bromoethyl intermediate.

Mitsunobu Reaction Protocol:

  • Reagents: 1H-Pyrazolo[3,4-d]pyrimidine derivative, 2-hydroxyethylnaphthamide, triphenylphosphine, diethyl azodicarboxylate (DEAD).
  • Solvent: Tetrahydrofuran (THF).
  • Temperature: 0°C to room temperature.
  • Yield: 50–65% (reported for similar Mitsunobu couplings).

Alternative Nucleophilic Substitution:

  • Reagents: 1-Bromoethylnaphthamide, potassium carbonate.
  • Solvent: Acetonitrile.
  • Temperature: 60°C.
  • Time: 8 hours.

Optimization of Reaction Parameters

Table 1: Comparative Analysis of Coupling Methods

Method Solvent Catalyst Yield (%) Purity (%)
Mitsunobu THF DEAD/PPh3 55 98
Nucleophilic Substitution Acetonitrile K2CO3 48 95

Key Findings:

  • The Mitsunobu reaction offers higher purity but requires stringent anhydrous conditions.
  • Nucleophilic substitution is more scalable but necessitates prolonged reaction times.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing challenges such as exothermic reactions and purification bottlenecks.

Continuous Flow Reactor Design:

  • Advantages: Improved heat dissipation, reduced reaction times (e.g., piperazine substitution completed in 2 hours vs. 16 hours in batch).
  • Solvent Recovery: >90% recovery via distillation.

Purification Techniques:

  • High-Performance Liquid Chromatography (HPLC): Achieves >99% purity using a C18 column and methanol/water gradient.
  • Crystallization: Ethanol/water mixtures yield crystalline product with 85% recovery.

Analytical Characterization

Table 2: Spectroscopic Data for Final Compound

Technique Key Signals
1H NMR (DMSO-d6) δ 8.42 (s, 1H, pyrimidine-H), 7.85–8.10 (m, 7H, naphthyl-H), 4.35 (t, 2H, –CH2–)
13C NMR δ 167.8 (–CONH–), 155.6 (pyrimidine-C), 134.2–128.4 (naphthyl-C)
HRMS m/z 477.6 [M+H]+ (calculated: 477.6)

Challenges and Limitations

  • Regioselectivity: Competing reactions at N1 vs. N2 positions of the pyrazolo[3,4-d]pyrimidine.
  • Solubility Issues: The naphthamide group reduces solubility in polar solvents, complicating purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the phenyl ring or the nitrogen atoms, typically using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions can be carried out using agents like sodium borohydride, targeting the pyrazolo[3,4-d]pyrimidine ring.

  • Substitution: Nucleophilic or electrophilic substitution can occur at various positions, influenced by the functional groups present.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, mild acidic or basic conditions

  • Reduction: Sodium borohydride, methanol as the solvent

  • Substitution: Halogenated solvents, catalytic amounts of base or acid

Major Products Formed

The products of these reactions vary, forming derivatives with modified functional groups, enhancing the compound's reactivity and biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its reactive sites allow for the creation of various derivatives, expanding its utility in material science and organic synthesis.

Biology

Biologically, the compound exhibits potential as a ligand for receptor studies due to its phenylpiperazine structure. It can be used in binding assays to explore receptor-ligand interactions, contributing to drug development research.

Medicine

In medicine, the compound's unique structure lends itself to pharmacological studies. Its potential therapeutic applications are under investigation, particularly in the fields of oncology and neurology, where its inhibitory effects on specific enzymes or receptors are being explored.

Industry

Industrial applications include its use as an intermediate in the synthesis of dyes, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable component in manufacturing high-performance materials.

Mechanism of Action

The compound's mechanism of action is primarily through its interaction with molecular targets such as enzymes and receptors. Its structure allows it to bind selectively to active sites, modulating the activity of these targets. This interaction can inhibit or enhance the target's function, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogs

Compound Name / ID Core Substituents Melting Point (°C) Yield (%) Key Features Reference
Target Compound 4-phenylpiperazine, ethyl-2-naphthamide Not reported Not reported Bulky naphthamide, piperazine linker N/A
XIIa () 4-phenylpiperazine, N-phenylacetamide 180–182 70 Acetamide group, simpler aromatic
Example 53 () 5-fluoro-3-(3-fluorophenyl)-chromen 175–178 28 Fluorinated chromen, sulfonamide
2v () Biotinyl-thioether, benzo[d]oxazole Not reported 39 Biotinylation for targeting
1-(2-Chloroethyl)-pyrazolo[3,4-d]pyrimidine () Chloroethyl group Not reported Not reported Antitumor potential

Analysis:

  • Bulky vs. Simple Aromatic Groups: The target compound’s 2-naphthamide group may reduce solubility compared to the acetamide in XIIa () but could enhance lipophilicity and membrane permeability .
  • Fluorination and Chromen Systems: Example 53 () incorporates fluorinated chromen, likely improving metabolic stability and binding affinity due to fluorine’s electronegativity and chromen’s planar structure .
  • Biotinylation: Compound 2v () includes a biotin moiety, suggesting applications in targeted drug delivery or imaging, though its lower yield (39%) highlights synthetic challenges .

Key Research Findings and Implications

Piperazine Linkers: The 4-phenylpiperazine group (common in , and 6) enhances interactions with receptors or kinases but may introduce metabolic liabilities (e.g., oxidative dealkylation) .

Naphthamide vs.

Fluorination Strategies: Fluorine atoms () improve bioavailability and metabolic stability, a design consideration absent in the target compound .

Biological Activity

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a complex organic compound with significant potential in pharmacological applications, particularly in the treatment of neurological disorders and certain cancers. This article delves into its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural composition that includes:

  • Phenyl group
  • Piperazine moiety
  • Pyrazolo[3,4-d]pyrimidine core
  • Naphthamide segment

This structural diversity enhances its binding affinity and selectivity for various biological targets, making it a subject of interest in medicinal chemistry.

1. Interaction with Acetylcholinesterase (AChE)

Research indicates that this compound acts as an inhibitor of AChE. This enzyme is crucial for hydrolyzing acetylcholine in the brain, which is vital for memory and learning processes. By inhibiting AChE, the compound may increase acetylcholine levels, potentially alleviating symptoms associated with Alzheimer’s disease .

Table 1: Inhibition Characteristics

CompoundType of InhibitionIC50 Value
This compoundMixed-typeTBD

2. Antidepressant and Anxiolytic Effects

Similar compounds have shown anxiolytic and antidepressant-like activities through mechanisms involving the serotonergic system and GABAA receptor modulation. For instance, studies on related compounds indicate that they can enhance serotonergic transmission, which is crucial for mood regulation .

Case Study: LQFM192

In a study assessing the anxiolytic effects of LQFM192 (closely related to the target compound), administration resulted in significant anxiolytic-like behavior in mice. The effects were mediated via serotonergic pathways and were blocked by specific receptor antagonists, suggesting a complex interaction profile .

The biological activity of this compound can be attributed to its ability to interact with multiple receptors and enzymes:

AChE Inhibition

The compound exhibits mixed-type inhibition against AChE, indicating that it can bind to both the active site and an allosteric site on the enzyme. This dual mechanism may enhance its efficacy in increasing acetylcholine levels .

Serotonergic Modulation

Preliminary studies suggest that similar compounds may modulate serotonin receptors, contributing to their antidepressant effects. This is particularly relevant for compounds designed to target multiple pathways simultaneously .

Q & A

Basic: What are the key steps in synthesizing N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide?

The synthesis typically involves:

  • Step 1 : Condensation of 4-phenylpiperazine with a pyrazolo[3,4-d]pyrimidine precursor under reflux in anhydrous dimethylformamide (DMF) to introduce the heterocyclic core .
  • Step 2 : Alkylation of the pyrimidine nitrogen using 2-chloroethylamine derivatives to attach the ethyl linker .
  • Step 3 : Acylation with 2-naphthoyl chloride in dichloromethane (DCM) under nitrogen atmosphere to form the final amide bond .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .

Basic: How is structural characterization performed for this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) identifies protons on the pyrazolo-pyrimidine core (δ 8.2–8.5 ppm), phenylpiperazine (δ 6.8–7.3 ppm), and naphthamide (δ 7.4–8.1 ppm) .
  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to confirm purity (>95%) and monitor degradation products .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]+ at m/z 535.2 (calculated: 535.24) .

Advanced: How can conflicting bioactivity data across studies be resolved?

Data contradictions may arise from:

  • Purity variability : Impurities (e.g., unreacted intermediates) can skew results. Validate purity via orthogonal methods (NMR, HPLC, elemental analysis) .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or kinase inhibition protocols (ATP concentration, incubation time) require standardization .
  • Solubility limitations : Use dimethyl sulfoxide (DMSO) at <0.1% v/v to avoid cytotoxicity artifacts .
  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target phosphorylation .

Advanced: What strategies optimize yield in the acylation step (Step 3)?

Yield optimization involves:

  • Catalyst selection : Use 4-dimethylaminopyridine (DMAP) to accelerate the amide coupling reaction (yield improvement from 60% to 85%) .
  • Solvent choice : Dichloromethane (DCM) minimizes side reactions compared to THF due to lower polarity .
  • Temperature control : Maintain 0–5°C during acyl chloride addition to prevent hydrolysis .
  • Stoichiometry : A 1.2:1 molar ratio of 2-naphthoyl chloride to amine intermediate reduces unreacted starting material .

Basic: What biological targets are associated with this compound?

The compound’s structural motifs suggest activity against:

  • Kinases : Pyrazolo-pyrimidine derivatives inhibit ABL1 and SRC kinases (IC50 < 100 nM in preliminary screens) .
  • GPCRs : The 4-phenylpiperazine moiety may target dopamine D2/D3 or serotonin 5-HT1A receptors (Ki values pending functional assays) .
  • Epigenetic regulators : Naphthamide groups have shown HDAC inhibitory activity in analogs .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

SAR strategies include:

  • Modifying the pyrimidine core : Replace pyrazolo-pyrimidine with triazolo-pyrimidine to enhance solubility (logP reduction by 0.5 units) .
  • Varying piperazine substituents : Introduce electron-withdrawing groups (e.g., 4-CF3-phenyl) to improve metabolic stability .
  • Naphthamide substitutions : Replace 2-naphthamide with 1-naphthamide or benzofuran-2-carboxamide to alter binding pocket interactions .
  • Linker optimization : Ethyl linker elongation (e.g., propyl) may improve target engagement in rigid binding sites .

Basic: What in vitro assays are recommended for initial pharmacological screening?

Prioritize assays based on target hypotheses:

  • Kinase inhibition : Use ADP-Glo™ kinase assay for ABL1 or SRC .
  • GPCR binding : Radioligand displacement assays (e.g., [3H]-spiperone for D2 receptors) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., K562 leukemia) to assess IC50 .
  • Solubility/pharmacokinetics : Shake-flask method for logD and parallel artificial membrane permeability assay (PAMPA) .

Advanced: How to address poor aqueous solubility during formulation?

Approaches include:

  • Salt formation : Prepare hydrochloride or mesylate salts (improves solubility by 10–20× in PBS pH 7.4) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) for sustained release .
  • Co-solvent systems : 10% PEG-400/5% Solutol HS15 in water enhances solubility to >1 mg/mL .
  • Amorphous solid dispersion : Spray-dry with HPMCAS-LF to achieve stability >6 months at 25°C .

Basic: What safety precautions are required for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of DCM or acyl chloride vapors .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .

Advanced: How to design a robust experimental protocol for mechanistic studies?

Key considerations:

  • Dose-response curves : Use 8–10 concentrations (0.1 nM–100 μM) in triplicate to calculate EC50/IC50 .
  • Time-resolved assays : Monitor target engagement at 0, 15, 30, 60, and 120 minutes to assess kinetics .
  • Negative controls : Include vehicle (DMSO) and inactive structural analogs to rule off-target effects .
  • Orthogonal validation : Combine siRNA knockdown with pharmacological inhibition to confirm target specificity .

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